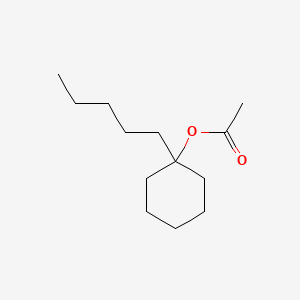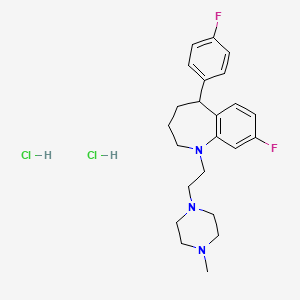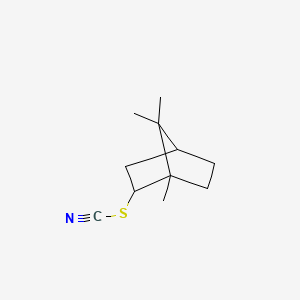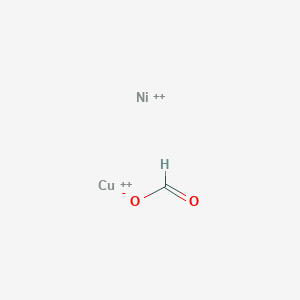
Copper nickel formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper nickel formate is a coordination compound consisting of copper, nickel, and formate ions
Synthetic Routes and Reaction Conditions:
Direct Combination: Copper and nickel salts can be combined with formic acid or sodium formate in an aqueous solution to form this compound.
Hydrothermal Synthesis: This method involves reacting copper and nickel salts with formic acid under high-pressure and high-temperature conditions.
Electrochemical Deposition: Copper and nickel can be co-deposited from a formate-containing electrolyte onto a substrate.
Industrial Production Methods:
Formate Pyrolysis: Fine metal powders of copper and nickel can be produced by pyrolyzing their formates in a protective argon atmosphere.
Sol-Gel Process: This involves the formation of a gel from copper and nickel salts and formic acid, followed by drying and calcination to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form copper and nickel oxides.
Reduction: The compound can be reduced to produce metallic copper and nickel.
Substitution Reactions: Formate ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Air or oxygen at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halides or other anions in aqueous or non-aqueous solvents.
Major Products Formed:
Oxidation: Copper oxide (CuO) and nickel oxide (NiO).
Reduction: Metallic copper (Cu) and nickel (Ni).
Substitution: Copper and nickel halides or other substituted formates.
Wissenschaftliche Forschungsanwendungen
Copper nickel formate has several applications in scientific research:
Catalysis: It can be used as a catalyst in various organic reactions, including coupling reactions and hydrogenation processes.
Materials Science: The compound can be used to synthesize nanoparticles and nanoscale materials with unique properties.
Environmental Remediation: this compound can be employed in the removal of pollutants from water and soil due to its ability to adsorb and degrade contaminants.
Wirkmechanismus
The mechanism by which copper nickel formate exerts its effects involves its interaction with molecular targets and pathways:
Catalytic Activity: The compound can act as a Lewis acid, facilitating the activation of substrates in catalytic reactions.
Adsorption: this compound can adsorb pollutants onto its surface, leading to their degradation or removal.
Redox Reactions: The compound can participate in redox reactions, which are crucial in environmental remediation and catalysis.
Vergleich Mit ähnlichen Verbindungen
Sodium Formate (NaHCOO)
Potassium Formate (KHCOO)
Calcium Formate (Ca(HCOO)2)
Magnesium Formate (Mg(HCOO)2)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
68134-59-8 |
|---|---|
Molekularformel |
CHCuNiO2+3 |
Molekulargewicht |
167.26 g/mol |
IUPAC-Name |
copper;nickel(2+);formate |
InChI |
InChI=1S/CH2O2.Cu.Ni/c2-1-3;;/h1H,(H,2,3);;/q;2*+2/p-1 |
InChI-Schlüssel |
ZIWUNYMPOCRTJL-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)[O-].[Ni+2].[Cu+2] |
Verwandte CAS-Nummern |
64-18-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


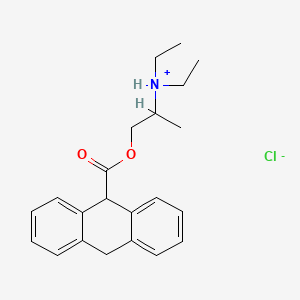
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
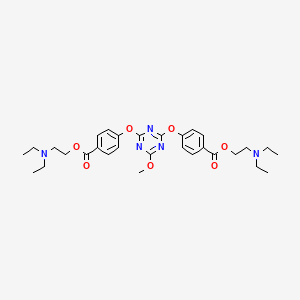
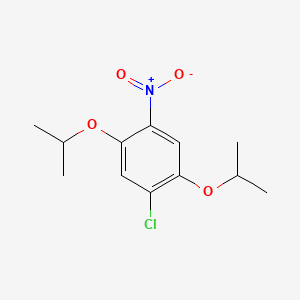
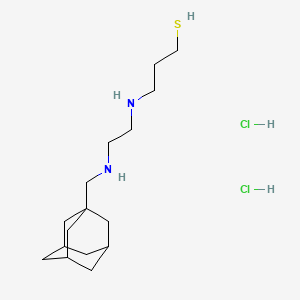
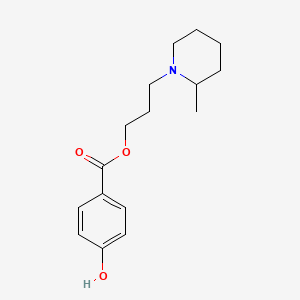
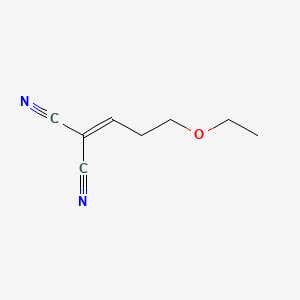

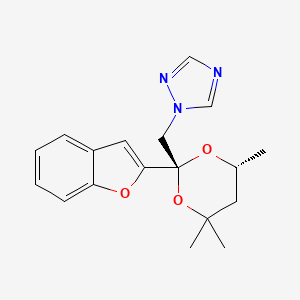
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)
